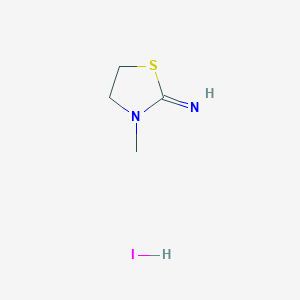

3-methyl-1,3-thiazolidin-2-imine Hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-1,3-thiazolidin-2-imine Hydroiodide is a chemical compound with the molecular formula C4H9IN2S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine derivatives, including 3-methyl-1,3-thiazolidin-2-imine Hydroiodide, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide consists of a five-membered ring with sulfur and nitrogen atoms. The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine motifs are intriguing due to their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . They are used in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis

The molecular weight of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide is 244.1 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Heterocyclic Thioamide Derivatives Synthesis

Research on heterocyclic thioamide derivatives, including thiazolidine compounds, focuses on the synthesis and structural characterization of complexes with coinage metals like copper and silver. These studies reveal the formation of complexes with varying nuclearity and demonstrate the potential of thiazolidine derivatives in creating new materials with unique chemical properties (Sultana et al., 2010).

Enantioselective Synthesis of Thiazolidine-2-imines

An asymmetric alkynylation/hydrothiolation cascade process has been developed to synthesize enantiopure thiazolidine-2-imines from imines, terminal alkynes, and isothiocyanates. This method highlights the use of thiazolidine derivatives in enantioselective synthesis, offering a route to create substances with potential pharmacological applications (Ranjan et al., 2015).

Corrosion Inhibition

Imidazoline derivatives, closely related to thiazolidine compounds, have been evaluated as corrosion inhibitors for carbon steel in acidic media. These findings suggest that thiazolidine derivatives might also have applications in corrosion protection, emphasizing their importance in industrial applications (Cruz et al., 2004).

Polymer Functionalization for Peptide Conjugation

Thiazolidine derivatives have been explored for the functionalization of polymers, enabling the conjugation of peptides through native chemical ligation. This research opens avenues for using thiazolidine derivatives in the development of biocompatible materials suitable for biomedical applications, including drug delivery systems (Schmitz et al., 2015).

Microwave-Assisted Synthesis of Hydantoin Derivatives

Studies on novel functionalized hydantoin derivatives, which share structural similarities with thiazolidine compounds, demonstrate the efficiency of microwave-assisted synthesis. This research highlights the potential of thiazolidine derivatives in organic synthesis, offering efficient methods for preparing compounds with potential pharmacological activities (Kamila et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-methyl-1,3-thiazolidin-2-imine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.HI/c1-6-2-3-7-4(6)5;/h5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQSXVIUCDNVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC1=N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1,3-thiazolidin-2-imine Hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)

![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)